molecular formula C11H14BrNS B12954958 N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine

N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine

Cat. No.: B12954958
M. Wt: 272.21 g/mol
InChI Key: NUVVHCQXUYGFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine is a chemical compound with the molecular formula C11H14BrNS It is characterized by the presence of a bromine atom, a methyl group, and a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine typically involves the following steps:

    Formation of Tetrahydrothiophene Ring: The tetrahydrothiophene ring is formed through a cyclization reaction, often involving sulfur-containing reagents.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

    Cyclization Reactions: The tetrahydrothiophene ring can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Cyclization Reactions: Catalysts such as Lewis acids or bases are often employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and complex ring systems, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the tetrahydrothiophene ring play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4-methylphenyl)tetrahydrothiophen-3-amine
  • N-(2-Chloro-5-methylphenyl)tetrahydrothiophen-3-amine
  • N-(2-Bromo-5-ethylphenyl)tetrahydrothiophen-3-amine

Uniqueness

N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. Its structural features make it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a tetrahydrothiophene ring, which contributes to its unique pharmacological properties. The presence of the bromine atom and the methyl group on the phenyl ring can influence its interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydrothiophene compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
32MCF-710Apoptosis induction
29Hs578T15Cell cycle arrest

In vitro studies demonstrated that these compounds could induce apoptosis and inhibit cell proliferation in breast cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds with similar structures have been tested against various pathogens, revealing notable antibacterial activity.

CompoundPathogenMIC (mg/mL)MBC (mg/mL)
5dXDR-S. Typhi6.2512.5
5cE. coli12.525

These findings indicate that the compound can effectively inhibit the growth of resistant strains of bacteria, making it a candidate for further development as an antibacterial agent .

The biological activity of this compound is likely mediated through multiple pathways:

  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at specific phases, thereby inhibiting proliferation.
  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in microbial metabolism or cancer cell survival.

Case Study 1: Anticancer Efficacy

In a study involving MCF-7 breast cancer cells, this compound derivatives were administered at varying concentrations. Results indicated that higher concentrations led to a significant reduction in viable cells, with IC50 values correlating with increased apoptosis markers.

Case Study 2: Antimicrobial Testing

A series of tests against XDR-S. Typhi demonstrated that this compound exhibited a MIC of 6.25 mg/mL, highlighting its potential as an effective treatment for resistant bacterial infections.

Properties

Molecular Formula

C11H14BrNS

Molecular Weight

272.21 g/mol

IUPAC Name

N-(2-bromo-5-methylphenyl)thiolan-3-amine

InChI

InChI=1S/C11H14BrNS/c1-8-2-3-10(12)11(6-8)13-9-4-5-14-7-9/h2-3,6,9,13H,4-5,7H2,1H3

InChI Key

NUVVHCQXUYGFRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)NC2CCSC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.